1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 306320-35-4
VCID: VC2343169
InChI: InChI=1S/C13H11NO4/c1-2-7-14-9-6-4-3-5-8(9)11(15)10(12(14)16)13(17)18/h2-6,10H,1,7H2,(H,17,18)
SMILES: C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O
Molecular Formula: C13H11NO4
Molecular Weight: 245.23 g/mol

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

CAS No.: 306320-35-4

Cat. No.: VC2343169

Molecular Formula: C13H11NO4

Molecular Weight: 245.23 g/mol

* For research use only. Not for human or veterinary use.

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid - 306320-35-4

Specification

CAS No. 306320-35-4
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
IUPAC Name 2,4-dioxo-1-prop-2-enylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H11NO4/c1-2-7-14-9-6-4-3-5-8(9)11(15)10(12(14)16)13(17)18/h2-6,10H,1,7H2,(H,17,18)
Standard InChI Key VNDRVBCBOASWAE-UHFFFAOYSA-N
SMILES C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O
Canonical SMILES C=CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O

Introduction

Chemical Structure and Properties

1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid features a quinoline core modified with specific functional groups that contribute to its chemical behavior and potential biological activities. The structure includes an allyl group attached to the nitrogen at position 1 of the quinoline nucleus, with two carbonyl groups at positions 2 and 4, and a carboxylic acid group at position 3. These structural elements create a compound with interesting chemical properties and potential pharmaceutical applications.

Physical and Chemical Properties

The basic physical and chemical properties of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

PropertyValueSource
CAS Number306320-35-4
Molecular FormulaC₁₃H₁₁NO₄
Molecular Weight245.23 g/mol
AppearanceNot specified in literature-
Minimum Purity (Commercial)0.95
Hazard ClassificationIrritant (Xi)
UN Number0
Dangerous Goods Class0
Packing Group0

The allyl group at position 1 provides potential for further chemical modifications, while the carboxylic acid group at position 3 contributes to the compound's acidic properties. The two carbonyl groups at positions 2 and 4 influence the electronic properties of the molecule, potentially affecting its reactivity and biological interactions.

Biological and Pharmaceutical Significance

General Biological Activities of Quinoline Derivatives

Quinoline derivatives as a class exhibit a broad spectrum of biological activities, making them valuable scaffolds in pharmaceutical research. These activities include:

  • Antimicrobial Properties: Quinoline compounds have demonstrated activity against a wide range of microorganisms, including bacteria, fungi, and parasites .

  • Antimalarial Activity: Historically, quinoline derivatives have been crucial in the development of antimalarial drugs .

  • Anticancer Properties: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug development .

  • Other Activities: Quinoline derivatives have also shown potential as anticonvulsant, anti-inflammatory, and cardiovascular agents .

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, it is useful to compare it with structurally related compounds.

Table 2: Comparison of 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesPotential Biological Applications
1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acidC₁₃H₁₁NO₄245.23Allyl group at N-1 positionNot specifically documented, potential based on quinoline core
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acidC₁₂H₁₁NO₄233.22Ethyl group at N-1 position instead of allylSimilar to allyl analog, specific activities not documented
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidC₆H₆N₂O₄170.12Pyrimidine core instead of quinoline; methyl at N-1Different biological profile due to pyrimidine structure
1-Allyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acidC₁₃H₁₅NO₂217.26Lacks carbonyl groups at positions 2 and 4Different reactivity profile due to absence of dioxo functionality

The comparison reveals that small modifications to the basic structure, such as changing the N-substituent from allyl to ethyl (as in 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid) or altering the core heterocyclic system, can potentially lead to significant differences in biological activity and chemical properties .

ParameterDetailsSource
Typical Package Size1g
Lead Time50 Days
Minimum Purity0.95
Storage RecommendationStandard conditions
Safety ClassificationIrritant (Xi)
Precautionary MeasuresStandard handling for irritants

Due to its classification as an irritant, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Research Directions

Several promising avenues for future research on 1-Allyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be identified:

Biological Activity Screening

Comprehensive screening of this compound against various biological targets could reveal previously unidentified activities:

  • Antimicrobial Screening: Testing against a panel of bacterial, fungal, and parasitic organisms could identify specific antimicrobial applications .

  • Anticancer Activity Evaluation: Assessment of cytotoxicity against various cancer cell lines could reveal potential anticancer applications .

  • Enzyme Inhibition Studies: Screening against enzymes involved in disease processes could identify potential therapeutic applications .

Synthetic Methodology Development

Development of efficient, scalable synthetic methods for this compound would facilitate its wider use in research:

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods, possibly using solvent-free conditions or renewable catalysts .

  • One-pot Synthetic Strategies: Exploration of multicomponent reactions that could streamline the synthesis process .

Structure-Activity Relationship Studies

Systematic modification of the structure and evaluation of the resulting changes in biological activity could provide valuable insights:

  • Modification of the Allyl Group: Replacement with other alkyl or aryl groups to explore the effect on activity .

  • Alteration of the Carbonyl Groups: Modification or removal of one or both carbonyl groups to assess their contribution to biological activity .

  • Derivatization of the Carboxylic Acid: Conversion to esters, amides, or other functional groups to optimize pharmacological properties .

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